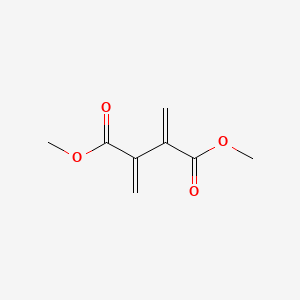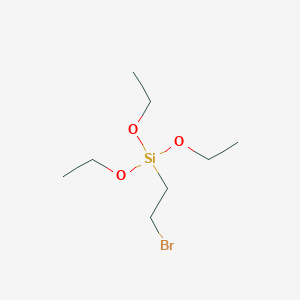
(2-Bromoethyl)(triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(triethoxy)silane is an organosilicon compound with the molecular formula C8H19BrO3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromoethyl group and three ethoxy groups attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(triethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of triethoxysilane with 2-bromoethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group in 2-bromoethanol with the triethoxysilane group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(triethoxy)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Hydrosilylation Reactions: The ethoxy groups can participate in hydrosilylation reactions, where they react with unsaturated compounds to form new silicon-carbon bonds.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Catalysts: Such as platinum or rhodium complexes for hydrosilylation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups, while hydrosilylation reactions can produce silane derivatives with new silicon-carbon bonds.
Scientific Research Applications
(2-Bromoethyl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Industry: this compound is used in the production of coatings, adhesives, and sealants, as well as in the manufacturing of electronic components.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(triethoxy)silane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The bromoethyl group can undergo nucleophilic substitution, while the ethoxy groups can participate in hydrosilylation reactions. These reactions enable the compound to modify surfaces, create new materials, and interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.
(2-Bromoethyl)trimethylsilane: Contains a trimethylsilane group instead of triethoxysilane, leading to different reactivity and applications.
(2-Chloroethyl)(triethoxy)silane: Similar structure but with a chloroethyl group instead of bromoethyl, resulting in different chemical properties.
Uniqueness
(2-Bromoethyl)(triethoxy)silane is unique due to the presence of both bromoethyl and triethoxysilane groups, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound for a wide range of applications in research and industry.
Properties
IUPAC Name |
2-bromoethyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOGHLNIRUYQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCBr)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614324 |
Source


|
| Record name | (2-Bromoethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37898-04-7 |
Source


|
| Record name | (2-Bromoethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
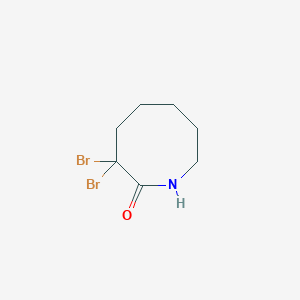
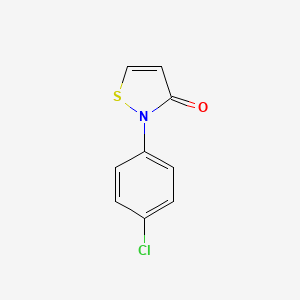
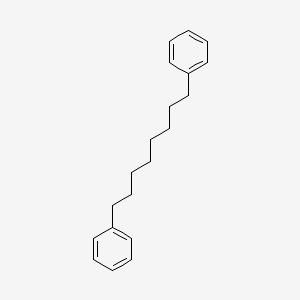
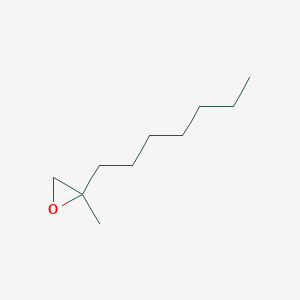
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
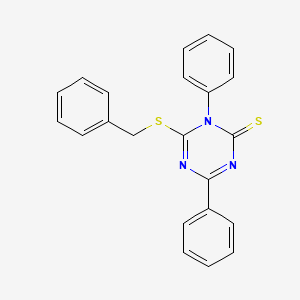
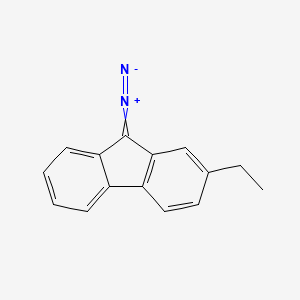
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
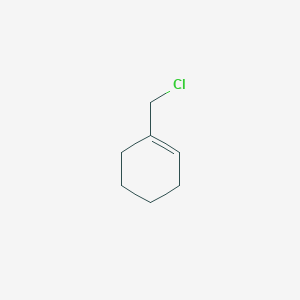
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
